molecular formula C6H6N2OS B132947 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde CAS No. 157459-71-7

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde

Cat. No.: B132947
CAS No.: 157459-71-7
M. Wt: 154.19 g/mol
InChI Key: JSUDYMLJEPHJCU-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde is a heterocyclic compound with the molecular formula C6H6N2OS It is characterized by a fused ring system consisting of an imidazole and a thiazole ring, with an aldehyde functional group at the 6-position

Scientific Research Applications

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Future Directions

The future directions for research on 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde could include further investigation into its potential as a dual kinase inhibitor of IGF1R and EGFR . Additionally, the compound could be explored as a potential backup to the antitubercular drug pretomanid .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that it can undergo the baylis–hillman reaction with methyl acrylate catalyzed by dabco (1,4-diazabicyclo [222]octane) . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo [2,1-b] [1,3]thiazole derivatives. These compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound are still under investigation.

Pharmacokinetics

Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with a suitable aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation. The process typically includes the reaction of aminothiazole with a bromo-substituted aldehyde, followed by cyclization and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.

    Reduction: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-methanol.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Comparison with Similar Compounds

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde can be compared with other similar compounds, such as:

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

These compounds share the imidazo[2,1-b][1,3]thiazole core structure but differ in the substituents attached to the ring system. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDYMLJEPHJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459719
Record name 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157459-71-7
Record name 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole (1.47 g, 9.4 mmol) was dissolved in acetonitrile (30 ml) by addition of water (minimum volume). Manganese dioxide (4.41 g, 3 wt. equivalents) was added and the mixture stirred at ambient temperatures for 1.5 h. The mixture was filtered through Keiselguhr, the filter pad washed with water and the combined filtrate and washings evaporated to dryness under reduced pressure. The residue was triturated under diethyl ether, the solid collected by filtration and dried in air (1.33 g, 92%); nmax (CH2Cl2) 1685, 1528, 1272, 1260 and 1152 cm−1; dH (90 MHz; CD3OD) 3.84-4.10 (2H, m), 4.20-4.50 (2H, m), 7.97 (1H, s), 9.52 (1H, s).
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2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole
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1.47 g
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30 mL
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4.41 g
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Synthesis routes and methods III

Procedure details

Ethyl 2,3-dihydroimidazo[2,1-b]thiazole-6-carboxylate (4.2 g; 21.21 mmol) was dissolved in dry dichloromethane (150 ml) and cooled to −70° C. under a stream of dry argon. This solution was treated with a solution of diisobutylaluminium hydride in toluene (1.5M, 26.9 ml, 2 equivalents) over 40 minutes at −70° C. The reaction mixture was stirred at −70° C. for a further 0.5 h. Water (10 ml) was added and the mixture stirred at ambient temperature for 0.5 hr. The mixture was acidified with 5M HCl, filtered through a celite pad and the pad further washed with dichloromethane. The combined organic extracts were dried over anhydrous magnesium sulphate and evaporated to dryness. Chromatography on silica gel, eluting with ethyl acetate, gave the title compound (1.4 g, 43%).
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4.2 g
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150 mL
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26.9 mL
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10 mL
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Yield
43%

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